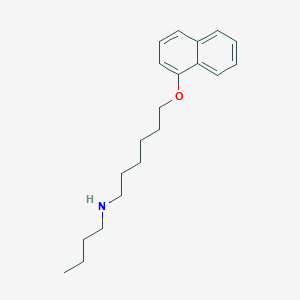
N-butyl-6-(1-naphthyloxy)-1-hexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-6-(1-naphthyloxy)-1-hexanamine, commonly known as BNPAH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNPAH is a member of the amine family and is primarily used as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of BNPAH is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and proliferation. BNPAH has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BNPAH has been shown to have a low toxicity profile, making it suitable for various scientific applications. However, its long-term effects on human health are not well understood, and further research is needed to determine its safety profile.
Advantages and Limitations for Lab Experiments
One of the main advantages of BNPAH is its high purity, which makes it suitable for various scientific applications. However, its high cost and limited availability can be a limitation for lab experiments.
Future Directions
There are several future directions for BNPAH research, including the development of novel BNPAH derivatives with improved properties, the study of its mechanism of action, and the evaluation of its safety profile in humans. Additionally, BNPAH can be further explored for its potential applications in drug discovery, material science, and analytical chemistry.
Conclusion:
In conclusion, BNPAH is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to yield high purity BNPAH, making it suitable for various scientific applications. BNPAH has been extensively studied for its potential applications in medicinal chemistry, material science, and analytical chemistry. Further research is needed to determine its safety profile in humans and explore its potential applications in various fields.
Synthesis Methods
BNPAH is synthesized using a multistep process that involves the reaction of 1-naphthol with butylamine, followed by the addition of hexanoyl chloride. The resulting product is purified using column chromatography to obtain pure BNPAH. This synthesis method has been optimized to yield high purity BNPAH, making it suitable for various scientific applications.
Scientific Research Applications
BNPAH has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, BNPAH has been found to exhibit potent anticancer activity against various cancer cell lines. It has also been shown to have anti-inflammatory and antiviral properties. In material science, BNPAH has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, BNPAH has been used as a reagent for the determination of various analytes in complex matrices.
Properties
IUPAC Name |
N-butyl-6-naphthalen-1-yloxyhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO/c1-2-3-15-21-16-8-4-5-9-17-22-20-14-10-12-18-11-6-7-13-19(18)20/h6-7,10-14,21H,2-5,8-9,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDCYDCLMHEKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCCOC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(3-fluorobenzyl)-1-(1H-indol-3-ylmethyl)-4-piperidinyl]methanol](/img/structure/B5163808.png)

![5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride](/img/structure/B5163822.png)

![N-[2-(benzylthio)ethyl]-2-methylbenzamide](/img/structure/B5163839.png)

![methyl 2-[({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5163849.png)

![ethyl 4-[4-{2-[(4-iodophenyl)amino]-2-oxoethyl}-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B5163856.png)
![3-(dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]-1-propanone hydrochloride](/img/structure/B5163867.png)
![N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B5163870.png)
![2-[(1-benzyl-1H-indol-3-yl)methylene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5163883.png)
![N-(5-chloro-2-methylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5163893.png)
![3-{[1,1-dimethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B5163906.png)
